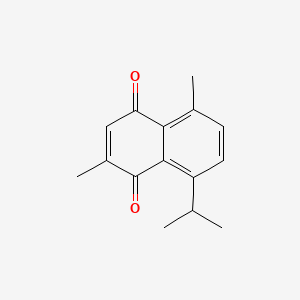
Stahlianthusone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stahlianthusone is a sesquiterpene quinone compound isolated from the essential oils of the root of Stahlianthus campanulatus, a plant belonging to the Zingiberaceae family . This compound has garnered attention due to its unique chemical structure and potential biological activities.
Méthodes De Préparation
Stahlianthusone is typically obtained through the hydrodistillation of the roots of Stahlianthus campanulatus . The process involves pulverizing the plant material and subjecting it to hydrodistillation using a Clevenger-type apparatus. The essential oil is then analyzed using gas chromatography (GC) and mass spectrometry (MS) to identify its constituents, including this compound .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying sesquiterpene quinones and their chemical properties.
Mécanisme D'action
The mechanism of action of stahlianthusone involves its interaction with cellular redox systems. As a quinone, it can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, particularly in cancer cells that are more susceptible to ROS . The molecular targets and pathways involved in this compound’s action are still under investigation, but its ability to modulate redox balance is a key aspect of its biological activity .
Comparaison Avec Des Composés Similaires
Stahlianthusone is similar to other sesquiterpene quinones such as cadalenequinone and dihydrocadalenequinone, which are also found in the Zingiberaceae family . this compound is unique due to its specific structural features and higher abundance in the essential oil of Stahlianthus campanulatus . Other similar compounds include:
Cadalenequinone: Found in related species and known for its biological activities.
Dihydrocadalenequinone: Another sesquiterpene quinone with similar properties but different structural characteristics.
Propriétés
Numéro CAS |
87018-26-6 |
|---|---|
Formule moléculaire |
C15H16O2 |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
2,5-dimethyl-8-propan-2-ylnaphthalene-1,4-dione |
InChI |
InChI=1S/C15H16O2/c1-8(2)11-6-5-9(3)13-12(16)7-10(4)15(17)14(11)13/h5-8H,1-4H3 |
Clé InChI |
ZPQRKKKZKXGBCB-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=O)C=C(C(=O)C2=C(C=C1)C(C)C)C |
SMILES canonique |
CC1=C2C(=O)C=C(C(=O)C2=C(C=C1)C(C)C)C |
Key on ui other cas no. |
87018-26-6 |
Synonymes |
1,6-dimethyl-4-isopropyl-5,8-naphthoquinone stahlianthusone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















